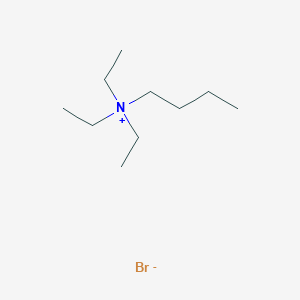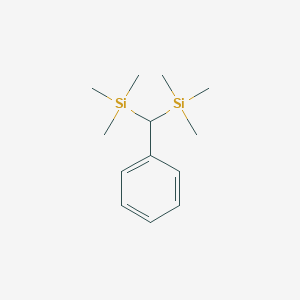
Thietane 1-oxide
Overview
Description
Thietane 1-oxide, also known as Trimethylene sulfoxide, Thietane S-oxide, or 1,3-Propanesulfone, is a chemical compound with the formula C3H6OS . Its molecular weight is 90.144 .
Synthesis Analysis
Thietane 1-oxide can be synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . Another method involves the reaction of 1,3-dibromopropane and sodium sulfide .Molecular Structure Analysis
The molecular structure of Thietane 1-oxide consists of a four-membered ring with three carbon atoms and one sulfur atom . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Thietane 1-oxide can undergo various chemical reactions. For instance, it can be functionalized to produce mono (C2 substituted) and doubly (C2, C4 disubstituted) functionalized thietanes . It can also react with bromine .Physical And Chemical Properties Analysis
Thietane 1-oxide is a compound with a molecular weight of 90.144 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Molecular Structure Analysis
Thietane 1-oxide is often used in molecular structure analysis due to its unique chemical structure . The compound’s molecular weight is 90.144, and its IUPAC Standard InChIKey is GINSRDSEEGBTJO-UHFFFAOYSA-N . Researchers use this compound to study the properties of similar sulfur-containing compounds .
Gas Phase Ion Energetics Data
Thietane 1-oxide is used in the study of gas phase ion energetics . This involves the study of ionization energy determinations, which is crucial in understanding the behavior of ions in the gas phase .
Mass Spectrometry
In mass spectrometry, Thietane 1-oxide is used as a reference compound . Its unique mass spectrum makes it a suitable candidate for this purpose .
Synthesis of γ-Mercaptoalkanols
Thietane 1-oxide can be transformed into the precursors of γ-mercaptoalkanols . This transformation is part of a new method developed by a Japanese research group .
Functionalization of Thietane Oxide
A strategy for the stereoselective functionalization of thietane oxide has been developed . Mono (C2 substituted) and doubly (C2, C4 disubstituted) functionalized thietanes have been obtained from the readily available thietane 1-oxide .
Drug Discovery
Four-membered heterocycles (FMH) like Thietane 1-oxide have recently been recognized as privileged scaffolds in the drug-discovery process . Despite the ring strain associated with these systems, they are being increasingly used in medicinal chemistry .
Safety And Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . In case of ingestion, rinse mouth with water and do not induce vomiting . If inhaled, move the victim into fresh air .
properties
IUPAC Name |
thietane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c4-5-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINSRDSEEGBTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157099 | |
| Record name | Thietane, 1-oxide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 31.5 deg C; [ChemIDplus] | |
| Record name | 1,3-Propanesulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thietane 1-oxide | |
CAS RN |
13153-11-2 | |
| Record name | Trimethylene sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13153-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thietane oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thietane 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thietane, 1-oxide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda4-thietan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIETANE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZH7KB8N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structure of thietane 1-oxide, and what are its key spectroscopic characteristics?
A1: Thietane 1-oxide is a four-membered heterocycle containing one sulfur atom and one oxygen atom. The oxygen atom is bonded to the sulfur, forming a sulfoxide group. Its molecular formula is C3H6OS, and its molecular weight is 90.14 g/mol.
- Carbon-13 NMR: The chemical shifts of the α- and β-carbon atoms in thietane 1-oxides are sensitive to the nature of the substituents on the ring. This allows for the differentiation of cis and trans isomers, as the β-carbon atom in the trans isomer experiences a greater downfield shift. []
- Computational NMR: DFT geometry optimizations and GIAO NMR calculations can be used to predict the NMR spectra of thietane 1-oxide stereoisomers, aiding in structure determination. []
Q2: How can thietane 1-oxide be functionalized, and what is the stereochemical outcome?
A2: Thietane 1-oxide can be functionalized through a lithiation/electrophilic trapping sequence. [, ] This process involves deprotonation of the thietane 1-oxide at the C2 position using a strong base like LDA, followed by reaction with an electrophile. This method allows for the synthesis of both mono (C2 substituted) and doubly (C2, C4 disubstituted) functionalized thietanes. The lithiation step is stereoselective, and the overall process can be used to introduce substituents with control over stereochemistry at the C2 and C4 positions. []
Q3: What are some interesting chemical transformations involving thietane 1-oxide?
A3: Thietane 1-oxide can undergo thermal decomposition to yield acrolein via the intermediate 3-mercaptopropanal. [] This process involves the loss of hydrogen sulfide and is believed to proceed through a 1,2-oxathiolane intermediate, which is in equilibrium with thietane 1-oxide. []
Q4: How stable is thietane 1-oxide under different conditions?
A4: The stability of thietane 1-oxide is influenced by the nature and position of substituents on the ring. For example, 3-substituted thietane 1-oxides can undergo equilibration between cis and trans isomers, with the equilibrium position being influenced by the substituent. []
Q5: Are there any computational studies investigating thietane 1-oxide derivatives?
A5: Yes, computational chemistry has been employed to study thietane 1-oxide derivatives. For example, DFT calculations have been used to investigate the conformational preferences of 3-substituted thietane 1-oxides. [] These studies help to understand the structural features and reactivity of these compounds.
Q6: What analytical techniques are typically used to characterize and study thietane 1-oxide and its derivatives?
A6: Several analytical methods are employed for studying thietane 1-oxide and its derivatives:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



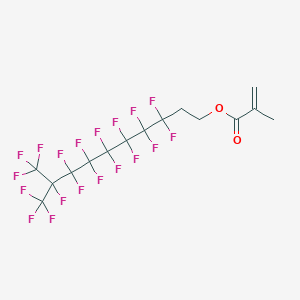
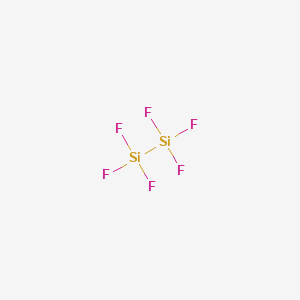


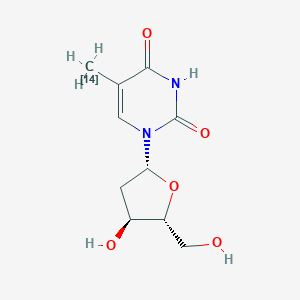
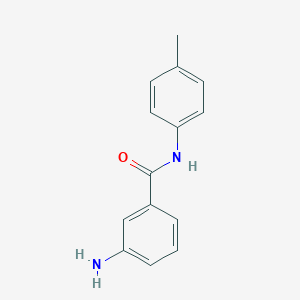
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)


